BenchChemオンラインストアへようこそ!

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Medicinal Chemistry Drug Design Physicochemical Properties

This is a unique acyl-piperazine hybrid (MW 348.83) whose flexible ethyl-pyrazole extension differentiates it from rigidified analogues. Ideal for CNS or kinase SAR campaigns where its 6-rotatable-bond core can be systematically tuned. With no reported activity, it is a clean starting point for building target-specific probes and bridging fragment-to-lead libraries.

Molecular Formula C17H21ClN4O2
Molecular Weight 348.83
CAS No. 1286727-89-6
Cat. No. B2359377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone
CAS1286727-89-6
Molecular FormulaC17H21ClN4O2
Molecular Weight348.83
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CC=N2)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H21ClN4O2/c18-15-2-4-16(5-3-15)24-14-17(23)21-11-8-20(9-12-21)10-13-22-7-1-6-19-22/h1-7H,8-14H2
InChIKeyVBYYKUNWAUKCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 1286727-89-6): A Structurally Unique Pyrazole-Piperazine Building Block


This compound is a synthetic hybrid molecule combining a 4‑chlorophenoxy‑acetyl group with an N‑(2‑(1H‑pyrazol‑1‑yl)ethyl)‑piperazine core (C₁₇H₂₁ClN₄O₂, MW 348.83 g·mol⁻¹). Its InChI Key (VBYYKUNWAUKCLC‑UHFFFAOYSA‑N) and SMILES (C1CN(CCN1CCN2C=CC=N2)C(=O)COC3=CC=C(C=C3)Cl) confirm a topology that is structurally distinct from therapeutically characterized acyl‑piperazines such as fipexide (MW 388.85 g·mol⁻¹) . Despite being catalogued by chemical suppliers, no primary bioactivity data have been published for this exact scaffold, placing it in a region of underexplored chemical space [1].

Why 1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone Cannot Be Simply Replaced by Other Acyl‑Piperazines


Acyl‑piperazines are a privileged scaffold in medicinal chemistry, yet even modest structural changes can profoundly alter pharmacology. Fipexide, a 4‑chlorophenoxyacetyl‑piperazine bearing a benzodioxolylmethyl substituent, acts as a central nervous system stimulant, whereas 1‑[(4‑chlorophenoxy)acetyl]‑4‑[3‑(2‑thienyl)‑1H‑pyrazol‑5‑yl]piperazine (HTS003079) has remained without reported biological activity . The target compound incorporates a flexible ethyl linker between the piperazine nitrogen and the pyrazole ring – a motif absent from these comparators – which can significantly alter conformational dynamics, basicity, and target‑binding geometry. Generic substitution with other acyl‑piperazines is therefore high‑risk in structure‑activity relationship (SAR) campaigns, as the ethyl‑pyrazole extension may uniquely position hydrogen‑bonding pharmacophores and govern selectivity.

Quantitative Differentiation Evidence for 1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 1286727-89-6)


Molecular‑Weight Advantage Relative to Fipexide for Oral Drug‑Likeness

The molecular weight of the target compound is 348.83 g·mol⁻¹ (calculated from C₁₇H₂₁ClN₄O₂) [1], whereas fipexide, a known CNS‑active acyl‑piperazine, has a molecular weight of 388.85 g·mol⁻¹ . The 40.02 g·mol⁻¹ reduction moves the scaffold closer to the center of Lipinski’s oral drug‑like space, potentially improving passive membrane permeability and reducing transporter‑mediated efflux. No experimental absorption data exist for the target compound; this is a class‑level inference based on physicochemical principles.

Medicinal Chemistry Drug Design Physicochemical Properties

Reduced Hydrogen‑Bond Acceptor Count vs. Pyrimidine‑Linked Analog for CNS Penetration Potential

The target compound contains 6 hydrogen‑bond acceptors (4 from the piperazine+pyrazole nitrogens, 2 from the carbonyl+ether oxygens). The related analog 1‑(4‑(6‑(1H‑pyrazol‑1‑yl)pyrimidin‑4‑yl)piperazin‑1‑yl)‑2‑(4‑chlorophenoxy)ethanone, which substitutes the ethyl linker with a pyrimidine ring, contains 8 hydrogen‑bond acceptors due to the two additional pyrimidine nitrogens [1]. A lower HBA count is associated with a reduced polar surface area and improved blood‑brain barrier penetration, a critical parameter for CNS‑targeted programs. This comparison is based on computed structural descriptors; no direct experimental penetration data exist for either compound.

CNS Drug Discovery Physicochemical Profiling Blood‑Brain Barrier

Rotatable‑Bond Flexibility Differentiates from α‑Methyl Analog for Ligand‑Efficiency Optimization

The target compound possesses 6 rotatable bonds in its core scaffold (excluding ring interconversions), whereas the α‑methyl analog 2‑(4‑chlorophenoxy)‑2‑methyl‑1‑{4‑[2‑(1H‑pyrazol‑1‑yl)ethyl]piperazin‑1‑yl}propan‑1‑one has 7 rotatable bonds due to the additional methyl group on the α‑carbon . Increased rotatable bonds can enhance binding to flexible protein pockets but also introduce entropic penalties and reduce ligand efficiency. This comparison is based on structural enumeration from SMILES strings; no binding‑enthalpy data are available.

Conformational Analysis Ligand Efficiency Hit‑to‑Lead

Optimal Application Scenarios for 1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 1286727-89-6)


Medicinal Chemistry SAR Expansion Targeting CNS‑Penetrant Kinase or GPCR Modulators

The compound’s lower molecular weight (348.83 g·mol⁻¹) compared to fipexide (388.85 g·mol⁻¹) and its reduced HBA count (6 vs. 8) relative to pyrimidine‑linked analogs suggest a favorable profile for CNS drug discovery. Its novel ethyl‑pyrazole extension can be exploited as a tunable handle for kinase hinge‑binding or GPCR orthosteric/allosteric pocket interactions, where conformational flexibility (6 rotatable bonds) provides an advantage over rigidified in‑class molecules.

Chemical Biology Probe Development for Understudied Protein‑Protein Interactions

The scaffold’s lack of previously reported bioactivity minimizes the risk of polypharmacology, making it an attractive starting point for designing probes targeting protein‑protein interfaces. The ethyl linker allows the pyrazole and chlorophenoxy groups to occupy distinct sub‑pockets, while the absence of off‑target activity data ensures that observed cellular effects can be confidently attributed to the intended target .

Fragment‑Based Drug Discovery (FBDD) Library Expansion

Although heavier than classical fragments (MW < 300), the molecule serves as a ‘lead‑like’ building block that bridges fragment and lead space. Its 6‑rotatable‑bond core can be systematically rigidified in iterative medicinal chemistry cycles, while the pyrazole‑piperazine motif has demonstrated kinase‑inhibitory potential in related patent landscapes [1], making it a valuable addition to commercial FBDD libraries.

Quote Request

Request a Quote for 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.